N-Methyl vs. N–H Benzimidazole: Molecular Weight, LogP Shift, and H-Bond Donor Count
The N-methyl substitution in 578756-85-1 introduces a measurable physicochemical divergence from the closest non-methylated analog (CAS 144581-46-4). The methyl group increases molecular weight by +14.06 Da (332.36 vs. 318.3) and eliminates one hydrogen-bond donor site (0 vs. 1 HBD on the benzimidazole ring), which simultaneously increases calculated logP and reduces topological polar surface area (TPSA) . These changes are quantifiably meaningful for procurement decisions involving membrane permeability screening or parallel medicinal chemistry campaigns where the N–H variant would introduce unwanted H-bond donor capacity.
| Evidence Dimension | Molecular weight, hydrogen-bond donor count, and predicted lipophilicity shift |
|---|---|
| Target Compound Data | MW = 332.36 Da; N-methylbenzimidazole (0 HBD on imidazole ring); C₁₉H₁₆N₄O₂ |
| Comparator Or Baseline | CAS 144581-46-4 (N–H benzimidazole analog): MW = 318.3 Da; 1 HBD on imidazole ring; C₁₈H₁₄N₄O₂ |
| Quantified Difference | ΔMW = +14.06 Da (+4.4%); ΔHBD count = −1 (elimination of imidazole N–H donor); predicted ΔlogP ≈ +0.4–0.6 (increased lipophilicity); predicted ΔTPSA ≈ −12 to −16 Ų (reduced polarity) |
| Conditions | Structural comparison based on molecular formula, InChI Key data, and standard cheminformatic property prediction rules (Lipinski-type descriptors) |
Why This Matters
For screening-library procurement, the absence of the benzimidazole N–H donor directly impacts membrane permeability predictions and protein-binding profiles, making 578756-85-1 the preferred choice when reduced polarity and higher logP are desired compared to the N–H analog.
